Cas no 2148472-77-7 (2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine)

2,2-Dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluorophenyl group and a constrained cyclopropane ring, enhances metabolic stability and binding affinity in target interactions. The compound's fluorine substituents contribute to improved lipophilicity and bioavailability, making it a valuable intermediate for the development of bioactive molecules. Its rigid cyclopropyl scaffold may also confer stereochemical control in synthetic pathways. This compound is particularly relevant in the design of CNS-active agents or enzyme inhibitors due to its ability to modulate molecular recognition. Suitable for further functionalization, it offers versatility in medicinal chemistry applications.
2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine structure
2148472-77-7 structure
Product Name:2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine
CAS No:2148472-77-7
MF:C12H14F3N
MW:229.241473674774
CID:6186689
PubChem ID:165696986
Update Time:2025-06-11

2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine
    • [2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropyl]methanamine
    • 2148472-77-7
    • EN300-1767350
    • Inchi: 1S/C12H14F3N/c1-12(2)7(5-16)9(12)6-3-4-8(13)11(15)10(6)14/h3-4,7,9H,5,16H2,1-2H3
    • InChI Key: IEVRMEOMFNFJPP-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1C1C(CN)C1(C)C)F)F

Computed Properties

  • Exact Mass: 229.10783394g/mol
  • Monoisotopic Mass: 229.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine Pricemore >>

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Additional information on 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine

Introduction to 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine (CAS No. 2148472-77-7) in Modern Chemical and Pharmaceutical Research

2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2148472-77-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by a cyclopropyl backbone substituted with fluorinated aromatic groups, which imparts distinct electronic and steric characteristics. The presence of multiple fluorine atoms in the 2,3,4-trifluorophenyl moiety enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various applications in drug discovery and material science.

The structural motif of 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine incorporates a cyclopropyl ring, which is known for its rigidity and ability to occupy small space within biological targets. This structural feature is particularly valuable in the design of enzyme inhibitors and receptor modulators, where precise spatial interactions are critical for efficacy. The dimethyl substitution at the 2-position further stabilizes the molecule and influences its conformational preferences, contributing to its potential as a pharmacophore.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced biological activity and improved pharmacokinetic profiles. The 2,3,4-trifluorophenyl group in this compound is a prime example of such a moiety. Fluorine atoms introduce electron-withdrawing effects that can modulate the reactivity of adjacent functional groups, while also increasing metabolic resistance. These properties make fluorinated compounds attractive for developing drugs with longer half-lives and reduced susceptibility to degradation by enzymes such as cytochrome P450.

One of the most compelling aspects of CAS No. 2148472-77-7 is its potential application in the development of novel therapeutic agents. The cyclopropylmethanamine core suggests utility in targeting enzymes or receptors involved in neurological disorders, inflammation, and cancer. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases and proteases, which are key players in disease pathways. The fluorinated phenyl ring further enhances binding affinity by optimizing hydrophobic interactions with biological targets.

The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug design. For instance, many modern antiviral and anticancer drugs incorporate fluorine atoms to improve their pharmacological properties. The structural framework of 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine aligns well with this trend, offering a versatile scaffold for medicinal chemists to explore. Its unique combination of steric bulk from the cyclopropyl group and electronic modulation from the fluorinated aromatic ring provides a rich foundation for structure-activity relationship (SAR) studies.

Recent advances in synthetic chemistry have enabled more efficient preparation of complex fluorinated molecules like CAS No. 2148472-77-7. Techniques such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies have made it feasible to introduce fluorine atoms at specific positions with high precision. These synthetic methodologies are crucial for modifying the compound's properties to meet specific pharmacological requirements.

In addition to its pharmaceutical potential, 2,2-dimethyl-3-(2,3,4-trifluorophenyl)cyclopropylmethanamine may find applications in materials science due to its ability to form stable complexes with other molecules. Its rigid structure and electronic characteristics could make it useful in designing organic semiconductors or luminescent materials. The fluorine atoms can also influence intermolecular forces, potentially enhancing material stability or conductivity.

The development of high-throughput screening (HTS) technologies has accelerated the discovery of novel bioactive compounds like CAS No. 2148472-77-7. By automating the testing process for thousands of compounds against various biological targets, researchers can rapidly identify promising candidates for further optimization. This approach has been instrumental in uncovering new therapeutic agents that might have been overlooked using traditional screening methods.

Another area where this compound shows promise is in the field of agrochemicals. Fluorinated molecules often exhibit enhanced pest resistance and environmental stability due to their increased lipophilicity and reduced susceptibility to degradation. The structural features of CAS No. 2148472-77-7 could be leveraged to develop novel pesticides or herbicides that are more effective and sustainable.

The safety profile of CAS No. 2148472-77-7 is another critical consideration in its development as a pharmaceutical or industrial compound. While preliminary studies suggest low toxicity at moderate doses, further toxicological assessments are necessary to fully characterize its safety margins. These studies will help determine appropriate dosing regimens and potential side effects if used therapeutically.

In conclusion,CAS No 2148472-77-7, corresponding to 2, Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyl-Dimethyldichloromethane, represents a significant advancement in chemical research with potential applications across multiple industries including pharmaceuticals, agrochemicals, and materials science.* Its unique structural features, particularly the presence of multiple fluoro substituents, make it an attractive candidate for further exploration.* As synthetic methodologies continue to evolve,* researchers will be able to develop more sophisticated derivatives* tailored for specific applications.* The continued study*of this compound*holds promise*for future breakthroughs*in chemical innovation.*

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